molecular formula C7H7Br2N B1337742 3,5-Bis(bromomethyl)pyridine CAS No. 35991-75-4

3,5-Bis(bromomethyl)pyridine

Cat. No.: B1337742
CAS No.: 35991-75-4
M. Wt: 264.94 g/mol
InChI Key: IVPJVHHHVZSAQI-UHFFFAOYSA-N
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Description

3,5-Bis(bromomethyl)pyridine is a useful research compound. Its molecular formula is C7H7Br2N and its molecular weight is 264.94 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymer Science

Sophie Monmoton and colleagues (2008) synthesized hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide. These polyelectrolytes were created through the poly(N-alkylation) of monomers, demonstrating the compound's utility in developing new polymer materials with potentially unique properties, such as high reactivity and specific structural characteristics Monmoton et al., 2008.

Organometallic Chemistry and Catalysis

In the domain of organometallic chemistry, J. Hurtado and colleagues (2009) reported on chromium(III) complexes with terdentate ligands derived from this compound. These complexes exhibit significant activity in ethylene polymerization, showcasing the role of this compound in synthesizing catalysts for industrial polymer production Hurtado et al., 2009.

Material Science

In material science, M. Shibahara and colleagues (2008) synthesized multilayered 3.3pyridinophanes using a method involving this compound. These compounds, through specific synthetic strategies, could lead to materials with novel optical and electronic properties Shibahara et al., 2008.

Photophysical Properties

The study of photophysical properties has also benefited from this compound. T. K. Khan and colleagues (2010) explored the nucleophilic substitution reactions involving this compound to produce BODIPY dyes with modified photophysical properties. This highlights the compound's utility in developing novel dyes with potential applications in bioimaging and sensors Khan et al., 2010.

Safety and Hazards

3,5-Bis(bromomethyl)pyridine is considered hazardous. It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this chemical, including wearing protective equipment and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

3,5-Bis(bromomethyl)pyridine may be used in the preparation of various compounds, indicating its potential for future applications in chemical synthesis .

Properties

IUPAC Name

3,5-bis(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPJVHHHVZSAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442522
Record name 3,5-bis(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35991-75-4
Record name 3,5-bis(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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